

Dibenzyl Disulfide: A Comparative Analysis of In-Silico and Experimental Data

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Compound of Interest

Compound Name: *Dibenzyl Disulfide*

Cat. No.: *B120166*

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For researchers, scientists, and drug development professionals, understanding the physicochemical and pharmacokinetic properties of a compound is paramount. This guide provides a comprehensive comparison of in-silico (computationally predicted) and experimental data for **Dibenzyl Disulfide** (CAS 150-60-7), a compound with known biological activities, including antioxidant and enzyme inhibitory effects.

This document summarizes key properties in clearly structured tables, details the experimental protocols for crucial measurements, and provides a visual representation of its mechanism of action as a Cytochrome P450 1A1 inhibitor.

Physicochemical Properties: A Side-by-Side Comparison

The following table summarizes the available in-silico and experimental data for the key physicochemical properties of **Dibenzyl Disulfide**.

| Property | In-Silico (Predicted) Value | Experimental Value |
|------------------------|---------------------------------|--|
| Molecular Weight | 246.4 g/mol [1] | - |
| Melting Point | - | 69-72 °C [2] [3] |
| Boiling Point | - | >270 °C (decomposition) [2] |
| Water Solubility | -4.35 (LogS) | Insoluble in water [1] [2] |
| Lipophilicity (XLogP3) | 3.9 [1] | - |
| Appearance | - | Pale yellow leafy or small leafy crystals [2] |
| Odor | - | Powerful, burnt-caramel odor; irritating when concentrated [2] |

ADMET Profile: In-Silico Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for evaluating the drug-like potential of a compound. The following table presents the in-silico ADMET predictions for **Dibenzyl Disulfide** obtained from the pkCSM web server.

| ADMET Property | Predicted Value | Interpretation |
|--------------------------------|-----------------|---|
| Water Solubility (logS) | -4.350 | Poorly soluble |
| Caco-2 Permeability (log Papp) | 1.021 | High permeability |
| Intestinal Absorption (Human) | 93.55% | Well absorbed |
| Skin Permeability (log Kp) | -2.63 cm/s | Low skin permeability |
| P-glycoprotein I Inhibitor | Yes | Potential to inhibit P-glycoprotein I, affecting drug efflux |
| P-glycoprotein II Inhibitor | Yes | Potential to inhibit P-glycoprotein II, affecting drug efflux |
| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |
| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |
| CYP2C9 Inhibitor | No | Unlikely to inhibit CYP2C9 |
| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |
| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |
| AMES Toxicity | No | Non-mutagenic in the Ames test |
| Hepatotoxicity | No | Unlikely to cause liver damage |

Experimental Protocols

Detailed methodologies are essential for the reproducibility of experimental data. Below are the standard protocols for determining the melting point and solubility of a compound like **Dibenzyl Disulfide**.

Melting Point Determination (Capillary Method)

The melting point of **Dibenzyl Disulfide** is determined using the capillary method with a calibrated melting point apparatus.

Procedure:

- Sample Preparation: A small amount of finely powdered, dry **Dibenzyl Disulfide** is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus.
- Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approximate the melting point, followed by a slower, more precise heating rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire sample has turned into a clear liquid is recorded as the completion of melting. The range between these two temperatures is reported as the melting point range.

Solubility Determination (Shake-Flask Method for Poorly Soluble Compounds)

The shake-flask method is a standard procedure to determine the equilibrium solubility of a compound.

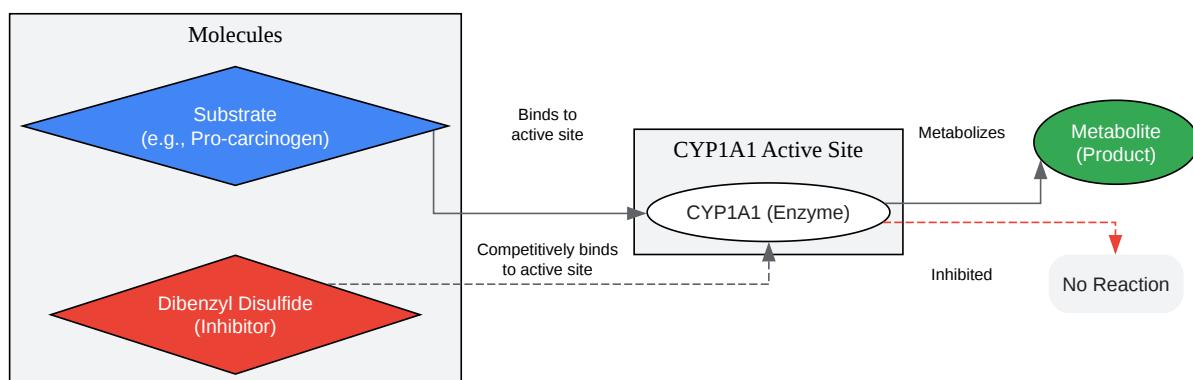
Procedure:

- Sample Preparation: An excess amount of solid **Dibenzyl Disulfide** is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- Equilibration: The flask is agitated (e.g., shaken or stirred) at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached.
- Phase Separation: The undissolved solid is separated from the solution by filtration or centrifugation.

- Quantification: The concentration of **Dibenzyl Disulfide** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- Calculation: The solubility is expressed in terms of mass per unit volume (e.g., mg/L or μ g/mL).

Mechanism of Action: CYP1A1 Inhibition

Dibenzyl Disulfide has been identified as a competitive inhibitor of Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of various xenobiotics, including pro-carcinogens. The following diagram illustrates the competitive inhibition mechanism.



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Caption: Competitive inhibition of CYP1A1 by **Dibenzyl Disulfide**.

Conclusion

This guide highlights the comparison between in-silico and experimental data for **Dibenzyl Disulfide**. While in-silico predictions provide valuable and rapid insights into the ADMET profile of a compound, experimental data for fundamental physicochemical properties like melting

point and solubility remain the gold standard for accuracy. The provided data and protocols serve as a valuable resource for researchers in the fields of medicinal chemistry, pharmacology, and drug development, facilitating a more informed assessment of **Dibenzyl Disulfide**'s potential.

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